7-methoxy-4aH-quinazolin-4-one
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Overview
Description
7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methoxy group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4aH-quinazolin-4-one can be achieved through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization to form the quinazolinone core. The methoxy group can be introduced through methylation reactions using appropriate reagents such as methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-methoxy-4aH-quinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors and signaling pathways to exert its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: The parent compound without the methoxy group.
6,7-dimethoxy-2-phenylquinazolin-4-one: A derivative with additional methoxy groups and a phenyl substituent.
2,3-dihydroquinazolin-4-one: A reduced form of the quinazolinone core.
Uniqueness
7-methoxy-4aH-quinazolin-4-one is unique due to the presence of the methoxy group at the 7th position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its antimicrobial and anticancer properties compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5,7H,1H3 |
InChI Key |
UVMDCSOCCVWVAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=NC(=O)C2C=C1 |
Origin of Product |
United States |
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